Ras 阻害ペプチド

概要

説明

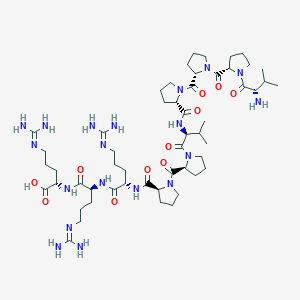

Ras阻害ペプチドは、細胞生存と増殖に関連する細胞シグナル伝達経路において重要な役割を果たすRasタンパク質の活性を阻害するように設計された環状ペプチドです。Rasタンパク質は、さまざまな癌で頻繁に変異しており、癌治療の重要な標的となっています。 Ras阻害ペプチドは、ヒト癌で最も頻繁に変異する形であるKRASアイソフォームを特異的に標的とします .

科学的研究の応用

Ras Inhibitory Peptide has several scientific research applications, including:

Chemistry: Used as a tool to study protein-protein interactions and the role of Ras in cell signaling pathways.

Biology: Helps in understanding the molecular mechanisms of Ras-mediated cell proliferation and survival.

Medicine: Potential therapeutic agent for treating cancers with KRAS mutations, such as pancreatic, colorectal, and lung cancers

作用機序

Ras阻害ペプチドは、KRASタンパク質に結合し、下流のシグナル伝達分子との相互作用を阻害することにより、その効果を発揮します。この阻害は、細胞生存と増殖に不可欠なMAPK経路とAKT経路を破壊します。 ペプチドのKRASへの結合は、その環状構造と、タンパク質の結合ポケットと相互作用する特定のアミノ酸残基によって促進されます .

類似の化合物:

KRpep-2d: ジスルフィド媒介環状結合を有する別のKRAS結合ペプチド。

ソトラスチブ: 変異KRASG12Cの低分子共有結合阻害剤.

独自性: Ras阻害ペプチドは、KRASに対する高い結合親和性と特異性を提供する環状構造のためにユニークです。 低分子阻害剤とは異なり、ペプチドは、低分子では通常標的にするのが難しいタンパク質-タンパク質相互作用を破壊することができます .

生化学分析

Biochemical Properties

The Ras inhibitory peptide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It selectively binds to the K-Ras(G12D) mutant, a common mutation in various cancers . This interaction inhibits the binding of Ras to its effector proteins, such as RAF kinase, thereby blocking downstream signaling pathways that promote cell growth and survival . The peptide’s ability to enter cells and specifically target the K-Ras(G12D) mutant makes it a valuable tool in cancer therapy .

Cellular Effects

The Ras inhibitory peptide exerts significant effects on various types of cells and cellular processes. In cancer cells expressing the K-Ras(G12D) mutation, the peptide inhibits cell proliferation and induces apoptosis . It also affects cell signaling pathways by blocking the activation of downstream effectors such as ERK and PI3K . Additionally, the Ras inhibitory peptide influences gene expression by downregulating genes involved in cell cycle progression and survival . These cellular effects contribute to the peptide’s potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, the Ras inhibitory peptide exerts its effects through specific binding interactions with the K-Ras(G12D) mutant . This binding prevents the interaction of Ras with its effector proteins, thereby inhibiting downstream signaling pathways . The peptide also induces conformational changes in the Ras protein, further disrupting its activity . Additionally, the Ras inhibitory peptide may influence gene expression by modulating transcription factors and other regulatory proteins . These molecular mechanisms contribute to the peptide’s ability to inhibit cancer cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Ras inhibitory peptide have been observed to change over time. The peptide exhibits stability and retains its inhibitory activity for extended periods . It may undergo degradation under certain conditions, which can affect its long-term efficacy . In in vitro and in vivo studies, the Ras inhibitory peptide has shown sustained anti-cancer activity, with long-term treatment resulting in significant inhibition of tumor growth . These temporal effects highlight the peptide’s potential for long-term cancer therapy .

Dosage Effects in Animal Models

The effects of the Ras inhibitory peptide vary with different dosages in animal models. At lower doses, the peptide effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . These dosage-dependent effects underscore the importance of optimizing the dosage regimen for maximum therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

The Ras inhibitory peptide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It may affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . Additionally, the peptide’s interaction with metabolic pathways can influence metabolite levels, further impacting cellular function . Understanding these metabolic pathways is crucial for optimizing the peptide’s therapeutic potential .

Transport and Distribution

The transport and distribution of the Ras inhibitory peptide within cells and tissues are critical for its activity . The peptide is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments where it exerts its inhibitory effects . The distribution of the peptide within tissues can also affect its therapeutic efficacy, with higher accumulation in tumor tissues leading to enhanced anti-cancer activity .

Subcellular Localization

The subcellular localization of the Ras inhibitory peptide is essential for its activity and function . The peptide contains targeting signals that direct it to specific compartments or organelles within the cell . Post-translational modifications may also influence its localization and activity . Understanding the subcellular localization of the peptide can provide insights into its mechanism of action and help optimize its therapeutic potential .

準備方法

合成経路と反応条件: Ras阻害ペプチドの合成には、非天然アミノ酸と環状リンカーの使用が含まれます。このプロセスは、通常、化学的多様性と反応性に基づいてアミノ酸構成単位を選択することから始まります。これらの構成単位は、アミドカップリング反応を使用して結合され、ペプチド鎖を形成します。 環状構造は、ジスルフィド媒介結合またはその他の環状リンカーを通じて達成されます .

工業生産方法: Ras阻害ペプチドの工業生産は、自動リガンド同定システム(ALIS)と環状ペプチドの質量コード化ミニライブラリを使用して加速できます。 この方法は、構造活性相関(SAR)データの迅速な生成と、ペプチドの安定性と透過性の最適化を可能にします .

化学反応の分析

反応の種類: Ras阻害ペプチドは、以下を含むさまざまな化学反応を受けます。

酸化: ペプチド中のジスルフィド結合は、酸化還元反応を受けます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

主要な生成物: これらの反応から形成される主要な生成物は、安定性、結合親和性、細胞活性が向上した修飾ペプチドです .

4. 科学研究の応用

Ras阻害ペプチドは、以下を含むいくつかの科学研究の応用があります。

化学: タンパク質-タンパク質相互作用と、細胞シグナル伝達経路におけるRasの役割を研究するためのツールとして使用されます。

生物学: Ras媒介細胞増殖と生存の分子メカニズムの理解に役立ちます。

類似化合物との比較

KRpep-2d: Another KRAS-binding peptide with a disulfide-mediated macrocyclic linkage.

Sotorasib: A small molecule covalent inhibitor of the mutant KRASG12C.

Uniqueness: Ras Inhibitory Peptide is unique due to its macrocyclic structure, which provides high binding affinity and specificity for KRAS. Unlike small molecule inhibitors, the peptide can disrupt protein-protein interactions that are typically challenging to target with small molecules .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEHBKGSNFLJSF-QMAXXTOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H91N19O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332156 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1170.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159088-48-9 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

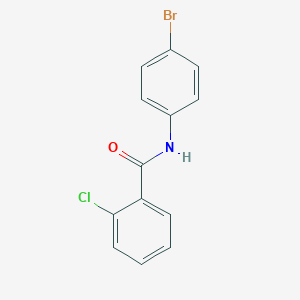

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)